Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate
Description
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate is a tetrahydroquinoline derivative featuring a chlorine substituent at position 2 and a methyl ester group at position 2. Its molecular formula is C₁₁H₁₂ClNO₂, with a molecular weight of 225.06 g/mol (calculated from ). It is synthesized via methods involving cyclization and esterification, as indicated by its inclusion in synthetic protocols alongside analogs like Methyl 2-chloro-6-methyl isonicotinate .
Properties
IUPAC Name |
methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWPYTCDFQESAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1CCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209330-14-3 | |
| Record name | methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate typically involves the reaction of 5,6,7,8-tetrahydroquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline-4-carboxylate derivatives.
Reduction Reactions: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
The following table compares key structural features and physical properties of Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate with similar compounds:
Key Observations:
- Ring Saturation: The tetrahydroquinoline core in the target compound reduces planarity compared to fully aromatic analogs (e.g., Methyl 2-chloroquinoline-6-carboxylate), likely lowering π-π stacking interactions and altering solubility .
- Substituent Effects: The chlorine atom at C2 in the target compound may enhance electrophilic substitution reactivity compared to methyl or oxo substituents. The 5-oxo group in Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate increases polarity, contributing to a higher melting point (83–84°C) .
Collision Cross-Section (CCS) Analysis
The target compound exhibits a predicted CCS of 145.2 Ų for the [M+H]⁺ adduct, reflecting its compact conformation due to the saturated ring . Comparable data for analogs are unavailable, but substituents like additional methyl groups (e.g., in ) would likely increase CCS values due to greater molecular volume.
Research and Application Insights
- Pharmacological Potential: No direct biological data are available for the target compound , but structural analogs with 5-oxo groups (e.g., ) have been explored for hydrogenation and catalytic applications .
Biological Activity
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate (MCTQ) is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MCTQ has a molecular formula of and a molecular weight of approximately 239.70 g/mol. The compound features a chloro group at the 2-position and a carboxylate ester functional group, which are critical for its biological interactions and pharmacological potential .
Antimicrobial Properties
Research indicates that MCTQ exhibits antimicrobial activity against various pathogens. The tetrahydroquinoline scaffold is known for its ability to disrupt microbial cell membranes and inhibit growth .
Anti-inflammatory Effects
MCTQ has been studied for its anti-inflammatory properties. It interacts with proteins involved in inflammatory pathways, potentially modulating immune responses . In vitro studies have shown that MCTQ can reduce pro-inflammatory cytokine production in activated immune cells.
Anticancer Activity
One of the most promising aspects of MCTQ is its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, including human cervix carcinoma (HeLa) and ovarian carcinoma (A2780). The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
The mechanism by which MCTQ exerts its biological effects involves binding to specific enzymes and receptors. This interaction can modulate signaling pathways related to inflammation and cancer cell proliferation. For instance, MCTQ has been shown to inhibit certain kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Contains both chloro and tetrahydro moieties | |
| Methyl 2-chloroquinoline-4-carboxylate | Lacks the tetrahydro structure | |
| 5,6,7,8-Tetrahydroquinoline-4-carboxylate | Lacks the chlorine atom |
MCTQ's unique structural features may enhance its pharmacological properties compared to its analogs .
Case Studies and Research Findings
- Cytotoxicity Assessment : In a study evaluating various tetrahydroquinoline derivatives, MCTQ exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity .
- Microtubule Depolymerization : MCTQ was evaluated for its ability to induce microtubule depolymerization in cancer cells. This effect correlates with its antiproliferative activity, suggesting a mechanism that disrupts cellular structure during mitosis .
- In Vivo Studies : Preliminary animal studies have indicated that MCTQ can reduce tumor size in xenograft models, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
